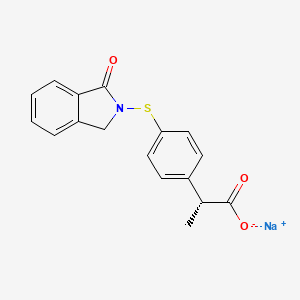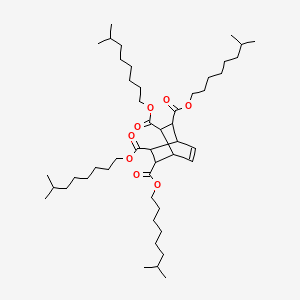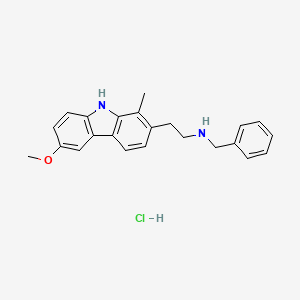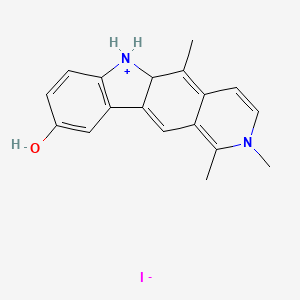
Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C19H13NO6 and a molecular weight of 351.31 g/mol . It is known for its unique structure, which includes two hydroxyphenyl groups attached to a pyridine ring through ester linkages at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with 4-hydroxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is usually heated to facilitate the formation of the ester bonds, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Amides, thioesters, and other substituted esters.
Applications De Recherche Scientifique
Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, which influence the compound’s binding affinity and specificity . Additionally, the pyridine ring can coordinate with metal ions, affecting the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-hydroxyphenyl) methane: Similar structure but lacks the pyridine ring, leading to different chemical properties and applications.
Bis(4-hydroxyphenyl) sulfone: Contains a sulfone group instead of the pyridine ring, resulting in distinct reactivity and uses.
Bis(4-hydroxyphenyl) ether: Features an ether linkage instead of ester bonds, influencing its physical and chemical behavior.
Uniqueness
Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate is unique due to its combination of hydroxyphenyl groups and a pyridine ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Propriétés
Numéro CAS |
83346-76-3 |
|---|---|
Formule moléculaire |
C19H13NO6 |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H13NO6/c21-12-4-8-14(9-5-12)25-18(23)16-2-1-3-17(20-16)19(24)26-15-10-6-13(22)7-11-15/h1-11,21-22H |
Clé InChI |
QHPPTJOBIHERDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=O)OC2=CC=C(C=C2)O)C(=O)OC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


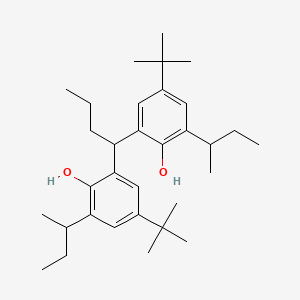
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
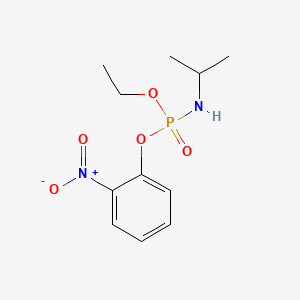
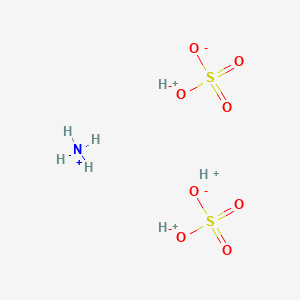
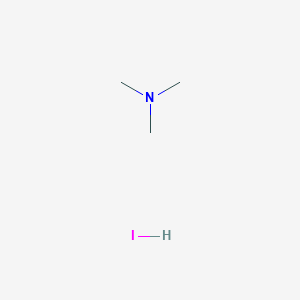
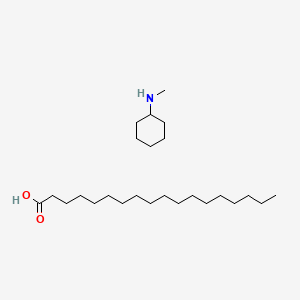
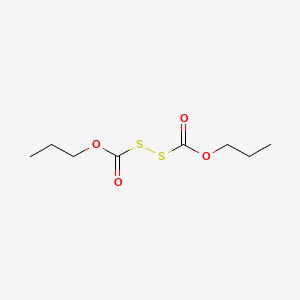
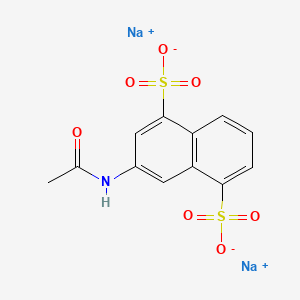
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
